
SPL-707
説明
SPPL2a在免疫调控中的核心作用
SPPL2a属于天冬氨酸跨膜蛋白酶家族,定位于溶酶体/晚期内体膜系统,其催化结构域包含保守的YD和GxGD基序。该酶通过切割II型跨膜蛋白的膜内区,调控免疫细胞的关键信号通路:
- CD74/p8加工与抗原呈递 :在B细胞中,SPPL2a介导CD74/p8片段的进一步水解,防止其异常积累。SPPL2a缺陷小鼠中,未降解的CD74/p8会导致MHC II类分子内体运输障碍,进而引发B细胞发育停滞于过渡阶段T1,并伴随BAFF受体表达下调与钙信号异常。
- 细胞因子分泌调控 :在树突状细胞中,SPPL2a缺陷通过改变模式识别受体(如TLR4与Dectin-1)的分布,导致IL-1β分泌增加而IL-10与IFN-β减少,加剧促炎反应。
- 跨膜蛋白稳态维持 :除CD74外,SPPL2a还参与TNFα、FasL等蛋白的切割,影响固有免疫与适应性免疫的平衡。
表1总结了SPPL2a主要底物及其免疫学功能:
底物 | 切割产物 | 免疫学效应 | 参考文献 |
---|---|---|---|
CD74/p8 | p4片段 | B细胞成熟、MHC II内体运输 | |
TNFα-NTF | 胞内结构域 | 树突状细胞IL-12分泌 | |
Dectin-1 | 未明确 | 模式识别受体信号通路重编程 |
SPPL2a抑制治疗自身免疫性疾病的机制依据
SPPL2a的病理学关联主要体现在两方面:
- B细胞异常活化 :在类风湿性关节炎与多发性硬化症模型中,自身反应性B细胞通过MHC II呈递自身抗原,驱动T细胞活化。this compound通过抑制CD74/p8加工,可减少成熟B细胞数量并削弱其抗原呈递能力。
- 树突状细胞功能失调 :髓样树突状细胞(mDC)的过度活化会促进Th1/Th17细胞分化。SPPL2a缺陷导致mDC数量减少与炎性细胞因子失衡,可能缓解自身免疫反应。
实验数据显示,this compound(10 mg/kg bid口服)处理11天后,小鼠脾脏成熟B细胞(CD19+IgMloIgDhi)减少72%,mDC(CD11c+CD11b+)减少65%,而浆细胞样树突状细胞(pDC)无显著变化。
SPPL2a靶向药物的开发历程
早期SPPL2a抑制剂多衍生自γ-分泌酶抑制剂结构:
- 第一代非选择性抑制剂 :如LY-411,575虽可抑制SPPL2a(IC50=51 nM),但对γ-分泌酶的抑制活性更强(IC50<0.3 nM),导致严重的Notch信号相关毒性。
- 结构优化突破 :通过将二苯并氮杂䓬酮替换为苯二氮䓬酮三环,并引入琥珀酸骨架,Novartis团队开发出this compound。该化合物对SPPL2a的选择性较γ-分泌酶提高50倍(IC50=77 nM vs. 6.1 μM),且口服生物利用度达42%。
- 新型抑制剂探索 :基于羟基乙胺结构的SPL-410进一步将SPPL2a抑制活性提升至IC50=9 nM,同时对SPPL2b保持3倍选择性(IC50=27 nM),为靶向特异性优化提供了新方向。
表2对比了代表性SPPL2a抑制剂的活性特征:
化合物 | SPPL2a IC50 (nM) | γ-分泌酶 IC50 (μM) | SPP IC50 (μM) | 参考文献 |
---|---|---|---|---|
LY-411,575 | 51 | 0.0003 | 未测定 | |
This compound | 77 | 6.1 | 3.7 | |
SPL-410 | 9 | 1.3 | 0.65 |
特性
CAS番号 |
2195361-33-0 |
---|---|
分子式 |
C27H28FN5O4 |
分子量 |
505.55 |
IUPAC名 |
(S)-2-cyclopropyl-N1-((S)-5,11-dioxo-10,11-dihydro-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropan]-10-yl)-N4-(5-fluoro-2-methylpyridin-3-yl)succinamide |
InChI |
InChI=1S/C27H28FN5O4/c1-15-21(10-17(28)12-29-15)30-22(34)11-20(16-6-7-16)24(35)31-23-18-4-2-3-5-19(18)25(36)32-13-27(8-9-27)14-33(32)26(23)37/h2-5,10,12,16,20,23H,6-9,11,13-14H2,1H3,(H,30,34)(H,31,35)/t20-,23-/m0/s1 |
InChIキー |
WLQXBRYTQYYCMW-REWPJTCUSA-N |
SMILES |
FC1=CC(NC(C[C@H](C(N[C@@H]2C(N(CC3(CC3)C4)N4C(C5=C2C=CC=C5)=O)=O)=O)C6CC6)=O)=C(C)N=C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SPL-707; SPL 707; SPL707; |
製品の起源 |
United States |
準備方法
Temperature and Solvent Effects
-
Cyclocondensation : Elevated temperatures (130°C) in acetic acid/pyridine drive ring closure but risk side reactions. Lower temperatures reduce yields by 30–40%.
-
Reduction of Hydroxylamine : Zinc dust in acetic acid at 50°C achieves complete conversion within 2 hours, avoiding over-reduction byproducts.
Catalytic and Stoichiometric Considerations
-
Chiral Resolution : Supercritical fluid chromatography (SFC) with Chiralpak IC columns achieves baseline separation (), critical for pharmaceutical-grade material.
-
Coupling Reactions : Substoichiometric HATU (1.1 equiv) minimizes racemization during succinamide formation.
Analytical and Pharmacological Validation
Physicochemical Characterization
Parameter | Value | Method |
---|---|---|
Molecular Formula | CHFNO | High-resolution MS |
Molecular Weight | 505.55 g/mol | LCMS-QTOF |
Chiral Purity | >99.5% ee | Chiral HPLC |
Log P | 2.3 | Shake-flask method |
In Vitro Potency and Selectivity
This compound exhibits nanomolar inhibition of SPPL2a with minimal off-target effects:
Enzyme | IC (μM) | Selectivity vs. SPPL2a |
---|---|---|
SPPL2a | 0.077 | 1× |
γ-Secretase | 6.1 | >79× |
SPP | 3.7 | >48× |
Challenges and Mitigation Strategies
Byproduct Formation During Cyclocondensation
化学反応の分析
SPL-707 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Pharmacological Profile
SPL-707 has demonstrated a favorable pharmacokinetic profile, with significant potency against SPPL2a:
Parameter | Value |
---|---|
IC50 for SPPL2a | 77 nM |
IC50 for γ-secretase | 6.1 μM |
IC50 for SPP | 3.7 μM |
Administration Route | Oral |
Effective Dose in Mice | ≤10 mg/kg b.i.d. |
These values indicate that this compound is not only selective but also effective at low doses, making it a promising candidate for further development in therapeutic applications .
Applications in Autoimmune Diseases
The primary application of this compound lies in its potential to treat autoimmune diseases by targeting the immune system's B cells and dendritic cells. Studies have shown that oral administration of this compound over an extended period (11 days) can replicate the phenotype observed in SPPL2a knockout mice, which exhibit reduced populations of specific B cells and dendritic cells. This suggests that this compound could be used to modulate immune responses in conditions such as rheumatoid arthritis or multiple sclerosis .
Case Study: In Vivo Efficacy
A study involving mice treated with this compound demonstrated significant reductions in B cell populations following administration at doses ≥10 mg/kg b.i.d. The results indicated that pharmacological inhibition of SPPL2a effectively mimicked the effects seen in genetically modified mice lacking SPPL2a, underscoring the compound's potential as a therapeutic agent for autoimmune conditions .
Case Study: Selectivity Assessment
In comparative studies, this compound exhibited over 1000-fold selectivity against γ-secretase, which is crucial given the enzyme's involvement in various cellular processes including Notch signaling. This selectivity minimizes off-target effects, enhancing the therapeutic potential of this compound while reducing the risk of adverse effects associated with non-selective inhibitors .
作用機序
SPL-707 exerts its effects by selectively inhibiting SPPL2a, a member of the signal peptide peptidase-like protease family. SPPL2a is involved in the regulation of adaptive immunity by cleaving tumor necrosis factor alpha in activated dendritic cells. By inhibiting SPPL2a, this compound reduces the antigen presentation ability of these cells, thereby modulating the immune response .
類似化合物との比較
Selectivity and Pharmacological Profiles
SPL-707 represents a significant advancement over earlier SPPL2a inhibitors, as highlighted in the table below:
Key Observations :
- This compound exhibits 79-fold higher selectivity for SPPL2a over γ-secretase compared to earlier compounds like SPL-410 .
- Unlike LY-411,575, which inhibits γ-secretase non-selectively, this compound avoids disrupting Notch signaling, a critical pathway linked to severe side effects (e.g., gastrointestinal toxicity) .
- This compound’s oral bioavailability enables sustained target engagement in vivo, achieving dose-dependent reductions in B cells and dendritic cells at ≥10 mg/kg (twice daily) over 11 days .
Mechanism and Therapeutic Potential
- SPPL2a Inhibition : SPPL2a processes CD74, a chaperone protein essential for antigen presentation. This compound’s selective inhibition disrupts CD74 cleavage, reducing antigen-driven immune activation—a mechanism with promise in autoimmune diseases .
- γ-Secretase Selectivity: While γ-secretase inhibitors (e.g., LY-411,575) are associated with toxicity due to Notch pathway interference, this compound’s 79-fold selectivity for SPPL2a minimizes off-target effects .
Q & A
Q. What is the primary biochemical target of SPL-707, and what experimental methodologies are used to characterize its inhibitory activity?
this compound selectively inhibits signal peptide peptidase-like 2a (SPPL2a), an aspartyl protease critical for antigen-presenting cell development. Key methodologies include:
- Enzyme activity assays : Measure IC50 values for SPPL2a (77 nM for hSPPL2a) using fluorogenic substrates or Western blotting to detect cleavage of endogenous substrates like CD74/p8 fragments .
- Selectivity profiling : Compare inhibition against related proteases (e.g., γ-secretase, IC50 = 6.1 µM; SPP, IC50 = 3.7 µM) to confirm target specificity .
- Cellular models : Use B-cell or dendritic cell lines to assess functional inhibition of SPPL2a-dependent pathways .
Q. What in vivo models are appropriate for studying this compound’s effects on autoimmune disease pathways?
- Mouse models : Oral administration (e.g., 10 mg/kg, twice daily) in wild-type mice to evaluate B-cell and myeloid dendritic cell depletion, mirroring phenotypes observed in Sppl2a knockout models .
- Biomarker validation : Monitor CD74/p8 fragment accumulation via Western blotting in splenocytes or serum as a proxy for SPPL2a inhibition .
Advanced Research Questions
Q. How can researchers optimize experimental design to address selectivity challenges between SPPL2a and structurally related proteases (e.g., γ-secretase)?
- Structural analysis : Use X-ray crystallography or molecular docking to identify binding motifs unique to SPPL2a.
- Kinetic assays : Compare inhibitor residence time and binding kinetics across protease family members.
- In vivo cross-validation : Administer this compound in γ-secretase-deficient models to isolate SPPL2a-specific effects .
Q. What methodological approaches resolve contradictions between in vitro IC50 values and in vivo efficacy of this compound?
- Pharmacokinetic (PK) profiling : Measure plasma and tissue concentrations to assess bioavailability and exposure. For example, doses ≥10 mg/kg (BID) in mice achieve sufficient exposure to suppress CD74/p8 processing .
- Tissue-specific activity : Use ex vivo assays (e.g., splenocyte cultures) to confirm target engagement in relevant tissues.
- Dose-response studies : Corrogate in vitro potency (IC50) with in vivo dosing regimens to establish translational relevance .
Q. How should researchers design studies to evaluate this compound’s long-term effects on immune cell populations?
- Longitudinal sampling : Collect blood/spleen samples at multiple timepoints (e.g., days 7, 14, 21) to track B-cell and dendritic cell depletion kinetics.
- Flow cytometry : Use markers like CD19 (B cells) and CD11c (dendritic cells) to quantify population changes .
- Recovery assays : Withhold this compound after treatment to assess immune cell repopulation dynamics.
Data Analysis and Interpretation
Q. What statistical methods are critical for analyzing dose-dependent effects of this compound in preclinical studies?
- Nonlinear regression : Fit dose-response curves to calculate EC50/IC50 values (e.g., GraphPad Prism).
- ANOVA with post-hoc tests : Compare cell counts or biomarker levels across treatment groups.
- Power analysis : Determine sample size to detect ≥30% differences in immune cell populations (α = 0.05, power = 0.8) .
Q. How can researchers validate SPPL2a as a therapeutic target using this compound’s phenotypic effects?
- Genetic corroboration : Compare this compound’s effects with Sppl2a knockout or knockdown models.
- Rescue experiments : Overexpress SPPL2a in target cells to reverse this compound-induced phenotypes .
Comparative and Mechanistic Studies
Q. What experimental frameworks enable direct comparison between this compound and earlier SPPL2a inhibitors (e.g., LY-411,575)?
- Head-to-head assays : Test both compounds in parallel for SPPL2a inhibition, selectivity, and cytotoxicity.
- PK/PD modeling : Compare bioavailability, half-life, and target coverage metrics .
- Transcriptomic profiling : Use RNA-seq to identify pathway-specific differences in response to each inhibitor.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。